

# An In-Depth Technical Guide to the Spectroscopic Data of Methyl Propionate

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **methyl propionate**. It is intended for researchers, scientists, and professionals in drug development who utilize these spectroscopic techniques for structural elucidation and analysis.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For **methyl propionate** (CH<sub>3</sub>CH<sub>2</sub>COOCH<sub>3</sub>), both <sup>1</sup>H and <sup>13</sup>C NMR provide definitive structural information.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **methyl propionate** shows three distinct signals corresponding to the three different proton environments in the molecule, with an integration ratio of 3:2:3.[1]

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Methyl Propionate** 

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.67	Singlet	3H	-OCH₃
2.33	Quartet	2H	-CH <sub>2</sub> -
1.14	Triplet	3H	-СН3



Data is typically referenced to Tetramethylsilane (TMS) at 0.00 ppm in a deuterated solvent like CDCl<sub>3</sub>.[1]

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum of **methyl propionate** displays four signals, confirming the presence of four unique carbon environments in the molecule.[2]

Table 2: 13C NMR Spectroscopic Data for Methyl Propionate

Chemical Shift (δ) ppm	Assignment
174.5	C=O
51.5	-OCH₃
27.5	-CH <sub>2</sub> -
9.1	-СНз

Data is typically referenced to Tetramethylsilane (TMS) at 0.00 ppm in a deuterated solvent like CDCl<sub>3</sub>.[2]

# **Experimental Protocol for NMR Spectroscopy**

A general protocol for acquiring high-quality NMR spectra of **methyl propionate** is as follows:

- Sample Preparation: Weigh 5-10 mg of pure methyl propionate and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3] Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift calibration (0.00 ppm).[1][2] Vortex the mixture to ensure the sample is fully dissolved.
- Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Instrumentation: The data is acquired using a standard NMR spectrometer (e.g., JEOL Delta NMR).[4]



- ¹H NMR Acquisition: For a ¹H NMR spectrum, a standard single-pulse experiment is typically run with a resolution of around 0.25 Hz and a relaxation delay of 8-10 seconds.[4]
- ¹³C NMR Acquisition: For a ¹³C NMR spectrum, a standard proton-decoupled experiment is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a relaxation delay of 2-5 seconds are typically required.[3]
- Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and the chemical shifts are calibrated relative to the internal standard.

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Table 3: IR Spectroscopic Data for Methyl Propionate

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
2975 - 2860	C-H Stretch	Alkyl (-CH3, -CH2)
1750 - 1735	C=O Stretch	Ester
1200 - 1170	C-O Stretch	Ester

The region from approximately 1500 to 400 cm<sup>-1</sup> is known as the fingerprint region and contains a complex set of vibrations that are unique to the molecule, allowing for its definitive identification.[5]

### **Experimental Protocol for IR Spectroscopy**

• Sample Preparation: For a liquid sample like **methyl propionate**, the spectrum can be obtained directly as a thin liquid film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.[5]



- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is
  then placed in the spectrometer's sample holder, and the sample spectrum is recorded. The
  instrument software automatically subtracts the background spectrum from the sample
  spectrum to produce the final IR spectrum. The data is typically collected over the midinfrared range of 4000–400 cm<sup>-1</sup>.[6]

# **Mass Spectrometry (MS)**

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the structure of the molecule through its fragmentation pattern.

Table 4: Mass Spectrometry Data for Methyl Propionate

m/z	Proposed Fragment Ion
88	[CH₃CH2COOCH₃]+ (Molecular Ion)
59	[COOCH₃] <sup>+</sup>
57	[CH₃CH₂CO]+ (Base Peak)
29	[CH <sub>3</sub> CH <sub>2</sub> ] <sup>+</sup>

The molecular ion peak for **methyl propionate** is observed at m/z 88.[7] The most abundant fragment, known as the base peak, is typically the m/z 57 ion.[7]

### **Experimental Protocol for Mass Spectrometry**

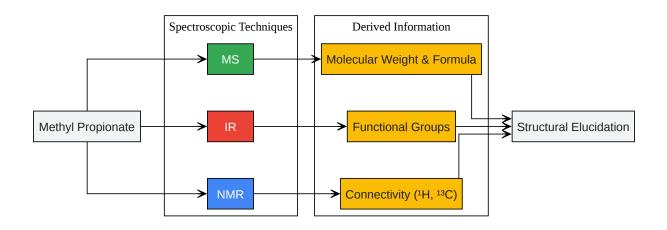
- Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, where it is vaporized.
- Ionization: In Electron Ionization (EI), the gaseous molecules are bombarded with a highenergy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]+).[7]



- Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, positively charged fragments and neutral radicals.
- Mass Analysis: The positively charged ions (both molecular and fragment ions) are accelerated into a mass analyzer, which separates them based on their m/z ratio.
- Detection: An ion detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

# Visualization of Spectroscopic Analysis and Fragmentation

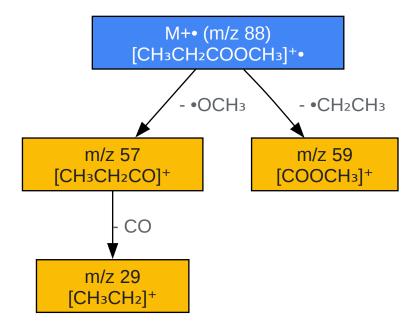
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **methyl propionate** and its fragmentation pattern in mass spectrometry.



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Caption: Workflow for the structural elucidation of **methyl propionate**.





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Caption: Fragmentation pattern of **methyl propionate** in Mass Spectrometry.

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